An In-depth Technical Guide to 2-Methoxy-5-nitrophenol (CAS 636-93-1)
An In-depth Technical Guide to 2-Methoxy-5-nitrophenol (CAS 636-93-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-5-nitrophenol (CAS 636-93-1), also known as 5-Nitroguaiacol. It details the compound's physicochemical properties, synthesis methodologies, and significant applications in organic synthesis and drug discovery. This document serves as a critical resource for professionals engaged in chemical research and pharmaceutical development, offering detailed experimental protocols and elucidating the compound's role as a key intermediate in the synthesis of molecules targeting significant biological pathways, such as those involving Vascular Endothelial Growth Factor (VEGF) and Phosphodiesterase 4 (PDE4).
Physicochemical Properties
2-Methoxy-5-nitrophenol is a nitroaromatic compound that presents as a yellow to light brown crystalline powder. Its structural and physical properties make it a versatile intermediate in various chemical syntheses. A summary of its key quantitative data is presented below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 636-93-1 | |
| Molecular Formula | C₇H₇NO₄ | |
| Molecular Weight | 169.13 g/mol | [1] |
| Appearance | Yellow to light brown powder/solid | |
| Melting Point | 103-107 °C | |
| Boiling Point | 110-112 °C at 1 mmHg | |
| Solubility | Soluble in DMSO, ethanol, acetone. Slightly soluble in chloroform, methanol. | |
| pKa | 8.31 ± 0.19 (Predicted) | |
| Density | ~1.4 g/cm³ (Estimate) |
Synthesis and Experimental Protocols
The synthesis of 2-Methoxy-5-nitrophenol is most commonly achieved through the electrophilic nitration of guaiacol (B22219) (2-methoxyphenol). To control the regioselectivity and prevent over-nitration or oxidation, a multi-step approach involving protection of the hydroxyl group is often employed.
General Synthesis Workflow
The synthesis can be logically divided into three main stages: protection of the phenolic hydroxyl group, nitration of the aromatic ring, and subsequent deprotection (hydrolysis) to yield the final product.
Caption: General workflow for the synthesis of 2-Methoxy-5-nitrophenol.
Representative Experimental Protocol: Synthesis via Nitration of Guaiacol Acetate
This protocol is a representative method and may require optimization based on specific laboratory conditions.
Step 1: Acetylation of Guaiacol
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add guaiacol (1.0 eq).
-
Add acetic anhydride (B1165640) (1.2 eq) and a catalytic amount of concentrated sulfuric acid (or a base like pyridine).
-
Heat the mixture to 80-100°C and stir for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water.
-
Extract the product, 2-methoxyphenyl acetate, with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetate intermediate.
Step 2: Nitration of 2-Methoxyphenyl Acetate
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 2-methoxyphenyl acetate (1.0 eq) in concentrated sulfuric acid at 0°C (ice bath).
-
Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid in a separate flask, pre-cooled to 0°C.
-
Add the nitrating mixture dropwise to the solution of the acetate, maintaining the temperature below 5°C throughout the addition.
-
After the addition is complete, stir the mixture at 0-5°C for an additional 30-60 minutes.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
Collect the precipitated solid, 2-methoxy-5-nitrophenyl acetate, by filtration and wash with cold water until the washings are neutral.
Step 3: Hydrolysis to 2-Methoxy-5-nitrophenol
-
Suspend the crude 2-methoxy-5-nitrophenyl acetate in an aqueous solution of sodium hydroxide (B78521) (e.g., 10% NaOH).
-
Heat the mixture with stirring until the hydrolysis is complete (as monitored by TLC).
-
Cool the resulting solution and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Methoxy-5-nitrophenol.
Experimental Protocol: Use as a Synthetic Intermediate (Benzylation)
This protocol demonstrates the use of 2-Methoxy-5-nitrophenol as a nucleophile in a Williamson ether synthesis.[2]
-
Dissolve 2-Methoxy-5-nitrophenol (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add cesium carbonate (Cs₂CO₃) (1.0-1.5 eq) to the solution.
-
Add benzyl (B1604629) bromide (1.0 eq) dropwise to the stirring mixture at room temperature.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, wash it three times with water, once with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude product.
-
Recrystallize the crude solid from ethyl acetate to yield the pure benzylated product.
Applications in Drug Discovery and Development
2-Methoxy-5-nitrophenol is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structure is found within precursors to compounds that target key signaling pathways in diseases like cancer and inflammatory disorders.
Intermediate for VEGF and Tyrosine Kinase Inhibitors
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein involved in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. The VEGF signaling cascade is initiated by the binding of VEGF to its receptor (VEGFR), a receptor tyrosine kinase (RTK), leading to receptor dimerization and autophosphorylation. This activates downstream pathways like the PI3K/Akt and Ras/MAPK pathways, promoting cell proliferation, survival, and migration.[3] Small molecule inhibitors that target the ATP-binding site of VEGFR can block this signaling cascade. The 2-methoxyaniline scaffold, which can be derived from 2-Methoxy-5-nitrophenol via reduction of the nitro group, is a common feature in many tyrosine kinase inhibitors.
Caption: Role of 2-Methoxy-5-nitrophenol as a precursor for VEGFR inhibitors.
Precursor for Phosphodiesterase (PDE) Inhibitors
Phosphodiesterases are enzymes that degrade cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP).[4] PDE4, in particular, is prevalent in immune and central nervous system cells. By inhibiting PDE4, intracellular cAMP levels rise, activating Protein Kinase A (PKA) and leading to a downstream anti-inflammatory response.[5] Rolipram (B1679513) is a well-known selective PDE4 inhibitor. The synthesis of rolipram and its analogues involves building a γ-lactam ring structure, and substituted phenols like 2-Methoxy-5-nitrophenol can serve as starting materials for the synthesis of the 3-cyclopentyloxy-4-methoxybenzyl group characteristic of rolipram.
Caption: Mechanism of PDE4 inhibitors derived from related precursors.
Analytical Characterization
The structural confirmation and purity assessment of 2-Methoxy-5-nitrophenol are typically performed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure, showing the characteristic shifts for the aromatic protons, the methoxy (B1213986) group, and the carbon skeleton.[1]
-
Infrared (IR) Spectroscopy: IR analysis reveals the presence of key functional groups, including the hydroxyl (-OH), nitro (-NO₂), and ether (C-O-C) stretches.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound.
Conclusion
2-Methoxy-5-nitrophenol (CAS 636-93-1) is a fundamentally important chemical intermediate with significant utility in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity make it an ideal starting material for creating complex molecular architectures. As demonstrated, it serves as a key precursor in the development of targeted therapeutics, particularly inhibitors of protein kinases and phosphodiesterases. This guide provides the essential technical information required by researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.
References
- 1. 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis routes of 2-Methoxy-5-nitrophenol [benchchem.com]
- 3. VEGF signaling pathway | Abcam [abcam.com]
- 4. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 5. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
